3-Formylphenyl 4-nitrobenzoate
CAS No.:
Cat. No.: VC13290620
Molecular Formula: C14H9NO5
Molecular Weight: 271.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9NO5 |
|---|---|
| Molecular Weight | 271.22 g/mol |
| IUPAC Name | (3-formylphenyl) 4-nitrobenzoate |
| Standard InChI | InChI=1S/C14H9NO5/c16-9-10-2-1-3-13(8-10)20-14(17)11-4-6-12(7-5-11)15(18)19/h1-9H |
| Standard InChI Key | LVRKYFYDNUABJK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=O |
| Canonical SMILES | C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=O |
Introduction
Chemical Identity and Structural Features
The IUPAC name of 3-formylphenyl 4-nitrobenzoate is (3-formylphenyl) 4-nitrobenzoate. Its canonical SMILES representation is , reflecting the ester linkage between the 3-formylphenyl and 4-nitrobenzoyl groups. X-ray crystallography studies of related nitrobenzoate esters, such as 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, reveal planar ester moieties with dihedral angles of 84.60°–88.55° between aromatic rings, suggesting similar conformational rigidity in 3-formylphenyl 4-nitrobenzoate .
Key Physicochemical Properties
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Solubility: Limited solubility in water; soluble in polar organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) .
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Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ester group .
Synthesis Methodologies
Direct Esterification
The most common synthesis involves the esterification of 4-nitrobenzoic acid with 3-formylphenol. A typical procedure uses thionyl chloride () to activate the carboxylic acid, followed by reaction with 3-formylphenol in acetonitrile with pyridine as a catalyst . Yields range from 70–85% under optimized conditions .
Oxidation of Methyl 3-Methyl-4-Nitrobenzoate
Alternative routes involve the oxidation of methyl 3-methyl-4-nitrobenzoate. For example, using sodium periodate () in a THF/water system oxidizes the methyl group to a formyl moiety, achieving yields of 95.5% . This method avoids harsh reagents and is scalable for industrial production .
Representative Reaction Conditions
| Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|
| Methyl 3-methyl-4-nitrobenzoate | , THF/HO | 40°C, 1 h | 95.5% |
| 3-Methyl-2-nitrobenzoic acid | , | Reflux, 12 h | 74% |
Bromination-Oxidation Sequences
In pharmaceutical contexts, bromination of methyl 3-methyl-2-nitrobenzoate with -bromosuccinimide (NBS) followed by oxidation with -methylmorpholine--oxide (NMO) yields 3-formyl-2-nitrobenzoic acid methyl ester, a structural analog . Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction efficiency .
Applications in Organic Synthesis and Pharmaceuticals
Precursor to Heterocyclic Compounds
3-Formylphenyl 4-nitrobenzoate serves as a key intermediate in synthesizing benzo[b]thiophene derivatives. Reaction with methyl thioglycolate and potassium carbonate in DMF at 60°C produces dimethyl benzo[b]thiophene-2,5-dicarboxylate, a scaffold in optoelectronic materials .
Pharmaceutical Intermediates
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Antihypertensive Agents: The compound is a precursor to telmisartan intermediates. Photocatalytic oxidation of 2,4-dimethylnitrobenzene in acetonitrile with hematoporphyrin and NiO yields 3-methyl-4-nitrobenzoic acid, which is further functionalized .
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Anticancer Drugs: In lenalidomide synthesis, bromination of methyl 3-methyl-2-nitrobenzoate generates intermediates that undergo palladium-catalyzed coupling to form PARP inhibitors .
Materials Science
The nitro and formyl groups participate in click chemistry and Schiff base formation, enabling the development of polymers and metal-organic frameworks (MOFs) .
Analytical Characterization
Spectroscopic Methods
Chromatography
Reverse-phase HPLC with UV detection at 254 nm confirms purity >98% .
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